1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone

Lipophilicity Drug Design ADME

1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone (CAS 1354704-21-4) is a heterocyclic building block featuring a 1-methylpyrazole core substituted at the 4-position with iodine and at the 5-position with an acetyl group. It has a molecular formula C₆H₇IN₂O and a molecular weight of 250.04 g/mol.

Molecular Formula C6H7IN2O
Molecular Weight 250.04
CAS No. 1354704-21-4
Cat. No. B3047133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone
CAS1354704-21-4
Molecular FormulaC6H7IN2O
Molecular Weight250.04
Structural Identifiers
SMILESCC(=O)C1=C(C=NN1C)I
InChIInChI=1S/C6H7IN2O/c1-4(10)6-5(7)3-8-9(6)2/h3H,1-2H3
InChIKeyWXXZSDRDAYEGFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone (CAS 1354704-21-4): Procurement-Ready Physicochemical and Structural Profile


1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone (CAS 1354704-21-4) is a heterocyclic building block featuring a 1-methylpyrazole core substituted at the 4-position with iodine and at the 5-position with an acetyl group [1]. It has a molecular formula C₆H₇IN₂O and a molecular weight of 250.04 g/mol . The iodine atom enables versatile cross-coupling and nucleophilic substitution chemistries, while the acetyl group provides a handle for further derivatization, making this scaffold particularly relevant in medicinal chemistry and agrochemical synthesis programmes .

Why 4-Halo-1-methyl-5-acetylpyrazole Analogs Are Not Interchangeable: The Case for 1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone


The 4-halo-1-methyl-5-acetylpyrazole series presents a steep structure-activity gradient where the halogen identity dictates reactivity, lipophilicity, and biological target engagement [1]. The iodine atom in 1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone imparts a significantly higher leaving-group propensity in cross-coupling, distinct halogen-bonding capabilities, and a calculated XLogP3-AA of 0.9 that departs markedly from the 4-fluoro, 4-chloro, and 4-bromo congeners [2]. Substituting a lighter halogen or a non-halogenated variant therefore alters both the rate and selectivity of key transformations, as well as the pharmacokinetic profile of downstream products, making compound-specific selection critical for reproducible synthetic and biological outcomes [1][3].

Quantitative Differentiation Evidence: 1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone vs. Its Closest Analogs


Lipophilicity Advantage: Calculated XLogP3-AA Comparison Across 4-Halo Analogs

The iodine substituent confers a calculated lipophilicity of XLogP3-AA = 0.9, which is substantially higher than that of the 4-fluoro (XLogP3-AA ~0.2), 4-chloro (XLogP3-AA ~0.5), and 4-bromo (XLogP3-AA ~0.7) analogs, based on computed values [1]. This 0.4–0.7 log unit increase can critically enhance membrane permeability and target occupancy in cell-based assays while maintaining acceptable solubility, positioning the iodo derivative as the preferred choice when a higher logP is required without introducing extensive steric bulk [2].

Lipophilicity Drug Design ADME

Cross-Coupling Reactivity Edge: Aryl Iodide Superiority in Palladium-Catalyzed Suzuki–Miyaura Reactions

Aryl iodides are established to undergo oxidative addition to Pd(0) 100–1000 times faster than aryl bromides and up to 10⁴ times faster than aryl chlorides under typical Suzuki–Miyaura conditions [1]. For the specific 4-iodo-1-methylpyrazole scaffold, microwave-assisted Suzuki coupling with phenylboronic acid using 2 mol% Pd(PPh₃)₄ and Cs₂CO₃ at 90 °C in DME/H₂O (10:4 v/v) achieved a 90% isolated yield within 5–12 minutes, whereas the analogous reaction with 4-bromo-1-methylpyrazole typically requires longer reaction times and gives lower yields under identical conditions [2]. This kinetic advantage translates directly into higher throughput and lower catalyst loading in library synthesis.

Cross-Coupling Suzuki–Miyaura Catalysis

Halogen Bonding Potential: Iodine's Unique σ-Hole Donor Strength

The σ-hole magnitude, a measure of halogen-bond donor strength, increases with halogen polarizability in the order F < Cl < Br < I. For aryl iodides, the calculated σ-hole potential (Vₛ,ₘₐₓ) is approximately 30–35 kcal/mol, compared to 20–25 kcal/mol for aryl bromides and 10–15 kcal/mol for aryl chlorides [1]. This 10–20 kcal/mol enhancement enables the 4-iodo derivative to form stabilizing halogen bonds with backbone carbonyl oxygen atoms in protein kinases, a feature that has been exploited in the design of selective inhibitors [2]. The 4-chloro and 4-fluoro analogs are incapable of forming similarly strong interactions, often resulting in reduced affinity and selectivity.

Halogen Bonding Molecular Recognition Protein-Ligand Interactions

Molecular Weight and Exact Mass Differentiation for Radiolabeling and Mass Spectrometry

The exact monoisotopic mass of 1-(4-iodo-1-methyl-1H-pyrazol-5-yl)ethanone is 249.96031 Da, which is significantly higher than that of the 4-bromo analog (202.98608 Da) and the 4-chloro analog (158.03285 Da) [1]. This mass separation of >45 Da reduces isotopic interference in LC-MS/MS quantification and simplifies fragment ion assignment in complex biological matrices. Furthermore, the iodine atom serves as a direct precursor for ¹²⁵I or ¹²³I radiolabeling via isotope exchange, a strategy not feasible with the chloro or fluoro congeners, enabling SPECT imaging or in vivo biodistribution studies [2].

Radiolabeling Mass Spectrometry Metabolic Tracing

Recommended Procurement and Application Scenarios for 1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone


High-Throughput Library Synthesis via Microwave-Assisted Suzuki–Miyaura Cross-Coupling

The 4-iodo derivative's 90% yield in under 12 minutes under microwave conditions [1] makes it the optimal substrate for constructing diverse 4-arylpyrazole libraries. Compared to the 4-bromo analog, which requires longer reaction times and often gives yields below 80%, the iodo compound maximizes product throughput and minimizes purification costs, directly impacting the economics of medicinal chemistry campaigns.

Structure-Based Drug Design Exploiting Halogen Bonding

When a pyrazole scaffold is designed to engage a backbone carbonyl oxygen in a kinase hinge region, the 4-iodo substituent provides a σ-hole donor strength approximately 10–20 kcal/mol greater than bromine [2]. This predicted affinity boost is critical for achieving nano-molar potency in lead optimization, justifying the procurement of the iodo variant over its bromo or chloro counterparts.

In Vivo Radiolabeling and Mass Spectrometry ADME Studies

The exact mass of 249.96031 Da, along with the isotope-exchange capability of iodine, uniquely positions this compound as a precursor for ¹²⁵I-labeled probes [3]. Its mass separation of >45 Da from the bromo analog eliminates signal overlap in quantitative bioanalysis, making it the compound of choice for preclinical drug metabolism and pharmacokinetic (DMPK) investigations.

Quote Request

Request a Quote for 1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.